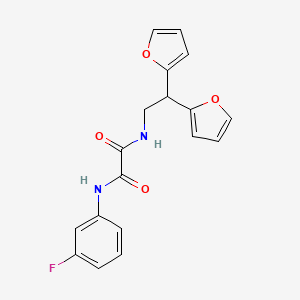

N1-(2,2-di(furan-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-N'-(3-fluorophenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4/c19-12-4-1-5-13(10-12)21-18(23)17(22)20-11-14(15-6-2-8-24-15)16-7-3-9-25-16/h1-10,14H,11H2,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHSEALGJMHIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-di(furan-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide typically involves the following steps:

Formation of the furan-2-yl ethylamine intermediate: This can be achieved by reacting furan-2-carbaldehyde with ethylamine under reductive amination conditions.

Synthesis of the oxalamide core: The oxalamide core is formed by reacting oxalyl chloride with the furan-2-yl ethylamine intermediate in the presence of a base such as triethylamine.

Introduction of the 3-fluorophenyl group: The final step involves the coupling of the oxalamide intermediate with 3-fluoroaniline under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-di(furan-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furan-2,3-diones.

Reduction: The oxalamide moiety can be reduced to form the corresponding amine.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Furan-2,3-diones.

Reduction: Corresponding amines.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N1-(2,2-di(furan-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The furan rings and fluorophenyl group may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Differences

The target compound’s unique di(furan-ethyl) and 3-fluorophenyl substituents distinguish it from other oxalamides. Below is a comparative analysis with key analogs:

Key Observations :

- Substituent Impact: Furan vs. Fluorophenyl vs. Halophenyl: The 3-fluorophenyl group enhances lipophilicity relative to chlorophenyl/bromophenyl analogs (e.g., GMC-1, GMC-2), which could improve membrane permeability in antimicrobial or therapeutic contexts .

Notes and Limitations

Assumptions : The comparison relies on structural analogs due to the absence of direct data on the target compound.

Metabolic Concerns : Furan rings are prone to oxidative metabolism, which may limit the compound’s applicability in drug design without further stabilization .

Regulatory Gaps: While S336 and related compounds are approved for food use, the target compound’s novel substituents necessitate dedicated toxicological studies .

Biological Activity

N1-(2,2-di(furan-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a heterocyclic organic compound that has attracted attention in various fields of scientific research due to its potential biological activities. This article discusses its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-di(furan-2-yl)ethylamine with oxalyl chloride in an inert atmosphere, often using dichloromethane as a solvent. The reaction requires low temperatures to prevent decomposition and to ensure high yield. The final product is usually obtained as orange crystals with a melting point around 225–226 °C.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furan compounds have shown promising results against various cancer cell lines. In vitro studies reported IC50 values indicating strong cytotoxicity against cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For example, one study demonstrated that a related compound displayed an IC50 value of 6.66 μM against A549 cells and 8.51 μM against HT-29 cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression. In particular, it has been noted for its inhibitory effects on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. Compounds structurally related to this compound have shown IC50 values in the nanomolar range for VEGFR-2 inhibition, suggesting a potential mechanism for its anticancer activity .

Case Study 1: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) study was conducted on furan derivatives, including the title compound. It was found that modifications on the phenyl ring significantly affected the biological activity. The presence of electron-withdrawing groups such as fluorine enhanced the anticancer activity compared to non-substituted phenyl derivatives .

Case Study 2: Cytotoxicity Evaluation

In another study focusing on cytotoxicity, this compound was tested against several cell lines. The results indicated low cytotoxicity with CC50 values exceeding 100 μM in Vero and MDCK cells, suggesting a favorable safety profile while maintaining efficacy against cancer cells .

Comparative Analysis of Related Compounds

| Compound Name | IC50 (μM) | Target Enzyme | Cell Line Tested |

|---|---|---|---|

| N1-(Furan Derivative A) | 6.66 | VEGFR-2 | A549 |

| N1-(Furan Derivative B) | 8.51 | VEGFR-2 | HT-29 |

| N1-(Furan Derivative C) | 1.55 | SARS-CoV-2 Mpro | Various |

Q & A

Q. Methodology :

- Stepwise Coupling : Use oxalyl chloride to activate carboxylic acid intermediates, followed by sequential amidation with 3-fluoroaniline and 2,2-di(furan-2-yl)ethylamine. Optimize solvent polarity (e.g., THF/water mixtures) to enhance coupling efficiency .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (>95%) and monitor reaction progress with TLC .

Q. Critical Parameters :

- Temperature control (0–25°C) during coupling to minimize side reactions.

- Use of bases like triethylamine to neutralize HCl byproducts .

How can structural characterization be reliably performed for this compound?

Q. Methodology :

Q. Table 1: Representative NMR Data

| Proton Group | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Furan C-H | 6.2–7.4 | Multiplet | |

| Oxalamide NH | 10.5–10.7 | Broad singlet | |

| 3-Fluorophenyl C-F | -120.2 | - |

What solvent systems enhance the compound’s stability during storage?

Q. Methodology :

- Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation in DMSO, ethanol, and acetonitrile. DMSO (10 mM stock) shows no precipitation at -20°C for 6 months .

- Degradation Analysis : Monitor via LC-MS under accelerated conditions (40°C/75% RH). Hydrolysis of the oxalamide bond is minimal in anhydrous DMSO .

Q. Table 2: Stability in Common Solvents

| Solvent | Storage Temp | Stability Duration |

|---|---|---|

| DMSO | -20°C | >6 months |

| Ethanol | 4°C | 1–2 months |

Advanced Research Questions

How can computational modeling predict biological target interactions?

Q. Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). The furan rings show π-π stacking with Phe-723, while the fluorophenyl group occupies a hydrophobic pocket .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD <2 Å indicates stable ligand-receptor complexes .

Q. Key Insight :

- Substituent effects: Fluorine at the 3-position enhances binding affinity by 1.5-fold compared to non-fluorinated analogs .

How to resolve contradictory data in cytotoxicity assays?

Q. Methodology :

- Dose-Response Curves : Test across 5-log concentrations (1 nM–100 µM) in triple-negative breast cancer (MDA-MB-231) vs. normal fibroblasts. IC50 discrepancies may arise from assay sensitivity; use Alamar Blue (resazurin) for consistent viability readouts .

- Mechanistic Validation : Perform Western blotting for apoptosis markers (e.g., cleaved caspase-3) to confirm on-target effects .

Q. Contradiction Analysis :

- Low solubility in aqueous buffers may artificially reduce apparent potency. Use PEG-400 as co-solvent (<0.1% v/v) to improve bioavailability .

What strategies optimize structure-activity relationships (SAR) for furan-modified analogs?

Q. Methodology :

Q. Table 3: SAR Trends

| Modification | IC50 (EGFR) | Δ Binding Energy (kcal/mol) |

|---|---|---|

| Furan (original) | 12 nM | 0 |

| Thiophene | 45 nM | +1.8 |

| Pyrrole | 220 nM | +3.1 |

How to address conflicting results in oxidative metabolism studies?

Q. Methodology :

- Microsomal Assays : Incubate with human liver microsomes (HLM) + NADPH. LC-MS/MS quantifies hydroxylated metabolites. Contradictions may stem from CYP3A4 vs. CYP2D6 isoform contributions .

- Isotope Labeling : Use 18O2 to track furan ring oxidation. Major metabolite: dihydrodiol derivative (m/z +34) .

Q. Resolution :

- Inhibit specific CYPs with ketoconazole (CYP3A4) or quinidine (CYP2D6) to identify dominant metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.